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molecular formula C22H14O4Zn B8562873 Zinc naphthenate CAS No. 14642-70-7

Zinc naphthenate

Cat. No. B8562873
M. Wt: 407.7 g/mol
InChI Key: DPQXAUXLLDWUMQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091296B2

Procedure details

A mixture of 650 g of 4-hydroxybenzophenone (98% by weight, Avocado, Research Chemicals Ltd.), 750 ml of N-methylpyrrolidone (>99% by weight, BASF AG) and 60 g of zinc naphthenate (Nusa; zinc salts of naphthenic acids, zinc content 12% by weight) was charged with stirring to a 2.5 l autoclave and flushed with nitrogen. After it had been heated to 190° C., injection was carried out first with nitrogen to 2 bar and then with acetylene to 20 bar. During the reaction, further acetylene was supplied to replace that consumed by reaction, so as to maintain a constant pressure of 20 bar. After a reaction time of 12 hours the batch was cooled to 20–25° C. (room temperature) and let down to atmospheric pressure. The solvent was distilled off under reduced pressure at a bridge temperature of from 70 to 80° C. with a pressure of 1 mbar (absolute). 310 g of Pluriol® E 600 (polyethylene glycol, trademark of BASF AG) were then added and the product was purified by a Sambay distillation at 1.2 mbar (absolute) and a bridge temperature of 163° C. This gave a total of 522 g of 4-vinyloxybenzophenone having a purity of from 96 to 99% by weight and a melting point of 58° C.
Quantity
650 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.CN1CC[CH2:19][C:18]1=O>C1C=C2C(C=C(C([O-])=O)C=C2)=CC=1.C1C=C2C(C=C(C([O-])=O)C=C2)=CC=1.[Zn+2]>[CH:18]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1)=[CH2:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
650 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
750 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
60 g
Type
catalyst
Smiles
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
with stirring to a 2.5 l autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
During the reaction, further acetylene
CUSTOM
Type
CUSTOM
Details
that consumed by reaction
TEMPERATURE
Type
TEMPERATURE
Details
so as to maintain a constant pressure of 20 bar
TEMPERATURE
Type
TEMPERATURE
Details
After a reaction time of 12 hours the batch was cooled to 20–25° C. (room temperature)
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure at a bridge temperature of from 70 to 80° C. with a pressure of 1 mbar (absolute)
ADDITION
Type
ADDITION
Details
310 g of Pluriol® E 600 (polyethylene glycol, trademark of BASF AG) were then added
DISTILLATION
Type
DISTILLATION
Details
the product was purified by a Sambay distillation at 1.2 mbar (absolute)
CUSTOM
Type
CUSTOM
Details
a bridge temperature of 163° C

Outcomes

Product
Name
Type
product
Smiles
C(=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 522 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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